3-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde
CAS No.:
Cat. No.: VC17543390
Molecular Formula: C10H6ClIN2O
Molecular Weight: 332.52 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H6ClIN2O |
|---|---|
| Molecular Weight | 332.52 g/mol |
| IUPAC Name | 3-chloro-2-(4-iodopyrazol-1-yl)benzaldehyde |
| Standard InChI | InChI=1S/C10H6ClIN2O/c11-9-3-1-2-7(6-15)10(9)14-5-8(12)4-13-14/h1-6H |
| Standard InChI Key | UNDWLWCZXPCBOW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)N2C=C(C=N2)I)C=O |
Introduction
3-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde is an organic compound characterized by a benzaldehyde structure with specific substituents: a chlorine atom at the 3-position and a 4-iodo-1H-pyrazol-1-yl group at the 2-position. Its molecular formula is C10H6ClIN2O, and it has a molecular weight of approximately 332.52 g/mol . This compound belongs to the class of pyrazole derivatives, known for their diverse biological activities and applications in medicinal chemistry.
Synthesis Methods
The synthesis of 3-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde typically involves multi-step reactions starting from commercially available precursors. Common techniques include refluxing in solvents like ethanol or dimethylformamide, using catalysts to facilitate reactions, and employing purification methods such as recrystallization or chromatography to isolate the final product.
Biological Activities and Applications
Pyrazole derivatives, including 3-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde, are often investigated for their pharmacological properties, such as anti-inflammatory, anticancer, and antimicrobial activities. The compound's structural features suggest it could interact with specific enzymes or receptors, potentially modulating their activity.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde. Notable examples include:
| Compound Name | Key Features |
|---|---|
| 2-Bromo-4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde | Contains bromine instead of chlorine; differing reactivity patterns. |
| 3-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde | Lacks the chlorine substituent; may exhibit different biological activities. |
| 2-Chloro-6-(4-bromo-1H-pyrazol-1-yl)benzaldehyde | Contains bromine; differing reactivity compared to the target compound. |
The uniqueness of 3-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde lies in its dual halogenation, which significantly influences its chemical reactivity and interactions with biological targets compared to similar compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume